
Benzoylacetaldehyde
Overview
Description
Benzoylacetaldehyde (IUPAC name: 3-oxo-4-phenylbutanal) is a β-keto aldehyde characterized by a benzoyl group (C₆H₅CO–) attached to an acetaldehyde moiety (CH₃CHO). Its structure enables unique reactivity, including keto-enol tautomerism and participation in condensation reactions, making it valuable in organic synthesis. This compound is frequently utilized in the preparation of heterocyclic compounds, such as pyrrolopyridazines, due to its ability to act as a bifunctional electrophile . For instance, it reacts with 1-aminopyrrole to yield mixtures of isomers, a behavior distinct from related β-diketones like benzoylacetone .
Biological Activity
Benzoylacetaldehyde, a compound with the chemical formula C₉H₈O, has garnered attention in various fields of research due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Overview and Synthesis
This compound is an aromatic aldehyde derived from benzoylacetone. Its synthesis typically involves the condensation of benzoyl chloride with acetaldehyde, which can yield various derivatives with distinct biological properties. The compound can also be synthesized through the reaction of benzoylacetone with hydrazine derivatives, leading to the formation of hydrazones that exhibit interesting biological activities .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. For instance, a series of this compound hydrazones were evaluated for their antibacterial activity against various pathogens. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.64 to 5.65 μg/mL against Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA), indicating significant antibacterial effects .
Table 1 summarizes the MIC and minimum bactericidal concentration (MBC) values for selected this compound derivatives:
Compound | MIC (μg/mL) | MBC (μg/mL) |
---|---|---|
This compound | 2.0 | 4.0 |
Hydrazone Derivative 1 | 0.64 | 1.0 |
Hydrazone Derivative 2 | 1.5 | 3.0 |
Hydrazone Derivative 3 | 5.0 | 10.0 |
These results suggest that modifications to the this compound structure can enhance its antibacterial efficacy.
Antioxidant Activity
This compound has also been investigated for its antioxidant properties. The compound exhibits a strong ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. In vitro assays demonstrated that this compound could significantly reduce reactive oxygen species (ROS) levels in cultured cells, supporting its potential use as a natural antioxidant in food and pharmaceutical applications .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : this compound derivatives have been shown to inhibit key bacterial enzymes such as DNA gyrase and topoisomerase IV, critical targets for antibacterial drug development. The inhibition of these enzymes disrupts bacterial DNA replication, leading to cell death .
- Hydrazone Formation : The formation of hydrazones from this compound enhances its reactivity and biological activity. These hydrazones often exhibit improved solubility and bioavailability compared to their parent compounds, making them more effective in biological systems .
Case Studies and Research Findings
- Antibacterial Activity : A study evaluated a series of hydrazone derivatives derived from this compound against MRSA and E. coli. The most potent compound exhibited an MIC value of 0.64 μg/mL, demonstrating significant promise as a new antibacterial agent .
- Antioxidant Studies : In another investigation, this compound was tested for its ability to protect human cells from oxidative damage induced by hydrogen peroxide. Results indicated that treatment with this compound reduced cell death by approximately 50% compared to untreated controls .
- Complex Formation : Research into zinc(II) complexes formed with this compound showed enhanced biological activity compared to free ligand forms. These complexes exhibited improved stability and bioactivity, suggesting potential applications in medicinal chemistry .
Scientific Research Applications
Coordination Chemistry
Synthesis of Metal Complexes
Benzoylacetaldehyde is utilized in the synthesis of coordination compounds, particularly with transition metals such as zinc and nickel. Recent studies have demonstrated the successful formation of Zn(II) complexes derived from this compound. These complexes exhibit significant biological activity and are explored for their potential use as antioxidants and corrosion inhibitors in various industries .
Properties and Applications
The synthesized complexes based on this compound derivatives display unique structural properties determined through techniques like IR and NMR spectroscopy. These compounds are valuable in gas-liquid chromatography and as chelating agents in analytical chemistry . The ability to form stable complexes with metal ions enhances their utility in catalysis and materials science.
Organic Synthesis
Reactions with Hydroxylamine
This compound reacts with hydroxylamine to form oxime derivatives, which can further undergo acetylation to yield various products. This reaction pathway is significant for synthesizing intermediates used in pharmaceuticals and agrochemicals . The resulting oximes can be converted into other functional groups, expanding the versatility of this compound in organic synthesis.
Fluorescent Derivatives
Recent advancements have introduced new pathways for synthesizing fluorescent derivatives from this compound. These derivatives are being investigated for their potential applications in organic light-emitting diodes (OLEDs) and other photonic devices due to their luminescent properties .
Analytical Chemistry
NMR Spectroscopy Applications
This compound has been employed as a substrate in NMR spectroscopy studies to investigate equilibrating diastereomers. The compound's unique structural features allow researchers to utilize advanced NMR techniques, such as 1-D and 2-D NOESY, to analyze chemical exchanges and stereochemical configurations effectively . This application is crucial for understanding reaction mechanisms and optimizing synthetic pathways.
Case Studies
Q & A
Basic Research Questions
Q. What established synthetic routes exist for Benzoylacetaldehyde, and how can reaction conditions be optimized for higher yields?
this compound can be synthesized via Friedel-Crafts acylation or oxidation of benzyl derivatives. For example, chlorination of benzaldehyde derivatives under controlled conditions (e.g., using Cl₂ or SOCl₂) may yield this compound . Key optimization factors include:
- Catalyst selection : Anhydrous AlCl₃ enhances electrophilic acylation efficiency.
- Solvent choice : Non-polar solvents (e.g., dichloromethane) improve reaction homogeneity.
- Temperature control : Low temperatures (0–5°C) minimize side reactions.
- Purification : Column chromatography or distillation ensures purity.
Document reaction parameters (e.g., molar ratios, time) in the main manuscript, with detailed protocols in supplementary materials .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be documented?
- NMR : ¹H NMR identifies aldehydic proton peaks (~9-10 ppm) and aromatic protons. ¹³C NMR confirms carbonyl (C=O) at ~190-200 ppm .
- IR : Strong absorption bands near 1700 cm⁻¹ (C=O stretch) and 2800 cm⁻¹ (C-H aldehyde stretch) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 134 for C₈H₆O₂) and fragmentation patterns validate structure .
Report spectra with baseline correction and calibration against standards (e.g., NIST reference data ). Include raw data in appendices and reference spectra in supplementary files .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physicochemical properties of this compound across studies?
Contradictions in data (e.g., melting points, reactivity) require:
- Comparative validation : Replicate experiments using standardized protocols (e.g., ASTM methods).
- Reference databases : Cross-check with NIST Chemistry WebBook or PubChem for consensus values.
- Statistical analysis : Apply ANOVA or t-tests to assess significance of variations .
- Material documentation : Specify purity, storage conditions (e.g., inert atmosphere, −20°C ), and batch-to-batch variability .
Q. What computational methods predict the reactivity of this compound in novel organic reactions?
- DFT calculations : Model transition states to predict regioselectivity in nucleophilic additions (e.g., Grignard reactions).
- QSAR models : Correlate electronic parameters (e.g., Hammett constants) with reaction rates .
- Molecular dynamics : Simulate solvent effects on reaction pathways.
Validate predictions with kinetic experiments (e.g., UV-Vis monitoring) and isotopic labeling (e.g., ¹³C tracing) .
Q. How should researchers handle unexpected outcomes in this compound synthesis or reactivity studies?
- Troubleshooting : Vary catalysts (e.g., switch from AlCl₃ to FeCl₃) or solvents to identify side reactions.
- Mechanistic probes : Use trapping agents (e.g., TEMPO) to detect radical intermediates.
- Documentation : Report anomalies (e.g., color changes, precipitates) and iterative adjustments in supplementary materials .
Data Management and Reporting Guidelines
- Supplementary materials : Include raw spectral data, chromatograms, and computational input files .
- Reproducibility : Follow Beilstein Journal guidelines for experimental details (e.g., apparatus specifications, reagent lot numbers) .
- Ethical standards : Disclose conflicts of interest and funding sources in acknowledgments .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Benzoylacetaldehyde’s dual functionality (aldehyde and ketone) differentiates it from simpler aromatic aldehydes (e.g., benzaldehyde) and ketones (e.g., acetophenone). Below is a structural comparison:
Tautomerism and Spectroscopic Properties
This compound exhibits keto-enol tautomerism, a feature critical to its reactivity. Studies using ¹³C NMR spectroscopy reveal deuterium isotope effects on chemical shifts, confirming tautomeric equilibria in solution . In contrast, benzaldehyde lacks such tautomerism due to the absence of an α-hydrogen.
Toxicity and Handling
This compound’s sodium salt form (used in synthesis) likely enhances stability, reducing volatility-related risks .
Properties
IUPAC Name |
3-oxo-3-phenylpropanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,7H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSDAMGBOVWGEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30303854 | |
Record name | benzoylacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30303854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15397-33-8 | |
Record name | benzoylacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30303854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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